molecular formula C25H21N5O5S B2561861 N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028031-42-6

N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2561861
CAS No.: 1028031-42-6
M. Wt: 503.53
InChI Key: PJPDLRSSWLICPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a synthetic small molecule of significant interest in early-stage pharmacological research, primarily for the development of kinase-targeted therapies. Its complex molecular architecture, featuring an imidazo[1,2-c]quinazolinone core substituted with a furanylmethyl and a nitrophenylmethylsulfanyl moiety, is designed for high-affinity interaction with the ATP-binding pockets of specific protein kinases. Research indicates that this compound class exhibits potent inhibitory activity against a range of kinases, including the JAK family and receptor tyrosine kinases like VEGFR2 and FGFR1, which are critical signaling nodes in cancer proliferation and inflammatory diseases. The mechanism of action involves competitive binding to the kinase domain, effectively suppressing its phosphorylation activity and subsequent downstream signaling cascades, such as the JAK-STAT pathway or angiogenic pathways driven by VEGFR2. This makes it a valuable chemical probe for dissecting complex signal transduction networks in cellular models. Current investigative applications are focused on oncology, where it is used to study tumor cell apoptosis, angiogenesis, and metastasis in vitro, and in autoimmune disease research to explore the modulation of immune cell signaling. Its research value lies in its utility as a lead compound for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency for specific kinase targets, as well as a tool for validating novel therapeutic targets in phenotypic screens.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O5S/c31-22(26-14-18-7-4-12-35-18)11-10-21-24(32)29-23(27-21)19-8-1-2-9-20(19)28-25(29)36-15-16-5-3-6-17(13-16)30(33)34/h1-9,12-13,21H,10-11,14-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDLRSSWLICPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Furan moiety : Known for its role in various biological systems.
  • Imidazoquinazoline core : Associated with anticancer properties.
  • Nitrophenyl and sulfanyl groups : Potentially enhance reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of the compound has been investigated primarily in terms of its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of imidazoquinazoline derivatives. For instance, compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Apoptosis Induction : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways .
    • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines, thereby inhibiting proliferation .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial activity against a range of pathogens.

  • Antibacterial Effects :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics .
    • SAR studies suggest that modifications in the nitrophenyl group can enhance antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Electron-Withdrawing Groups : The presence of nitro groups on the phenyl ring significantly enhances cytotoxicity against cancer cells .
  • Furan Substitution : Variations in the furan moiety can influence both anticancer and antimicrobial activities, with certain substitutions leading to increased potency .

Case Studies

  • Cytotoxicity Testing :
    • A study evaluated various derivatives of imidazoquinazoline for their cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cell lines. The tested compound showed IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .
  • Antimicrobial Screening :
    • In a comparative study against standard antibiotics, this compound exhibited MIC values indicating its potential as an alternative treatment for resistant bacterial strains .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Imidazo[1,2-c]quinazolin-3-one core with a sulfanyl group at position 5 and a propanamide side chain .
  • Analog 1 (Compound 8h) : 1,3,4-Oxadiazole-thiazole hybrid with a 3-nitrophenyl group. Molecular formula: C₁₅H₁₃N₅O₄S₂; molecular weight: 407.43 g/mol. Lacks the imidazoquinazoline core but shares the 3-nitrophenyl substituent .
  • Analog 2 (Compound 31) : Thiazole-furan hybrid. Molecular formula: C₁₆H₁₃FN₂O₂S; molecular weight: 316.36 g/mol. Features a furan moiety but replaces the imidazoquinazoline with a thiazole ring .
  • Analog 3 (7m) : 1,3,4-Oxadiazole-piperidine hybrid. Molecular formula: C₂₅H₂₉ClN₄O₄S₂; molecular weight: 549.10 g/mol. Contains a sulfonyl-piperidine group instead of the nitrobenzylsulfanyl moiety .

Substituent Effects

  • The furan-2-ylmethylamide group in the target compound and Analog 31 may improve solubility due to furan’s polarity, whereas Analog 8h’s thiazole ring could enhance metabolic stability .

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound C₂₇H₂₂N₄O₅S 514.56 Not reported IR: C=O stretch at ~1700 cm⁻¹ (imidazoquinazolinone); ¹H-NMR: δ 8.2–8.4 ppm (nitrophenyl protons)
Compound 8h C₁₅H₁₃N₅O₄S₂ 407.43 158–159 ¹³C-NMR: δ 165 ppm (oxadiazole C=O); EI-MS: m/z 407 [M]+
Compound 7m C₂₅H₂₉ClN₄O₄S₂ 549.10 64–66 ¹H-NMR: δ 1.2 ppm (cyclohexyl protons); IR: S=O stretch at 1150 cm⁻¹
Compound 31 C₁₆H₁₃FN₂O₂S 316.36 Not reported ¹H-NMR: δ 7.6 ppm (furan protons); EI-MS: m/z 316 [M]+

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.